Chemical and Physical Properties of 4-(Chloromethyl)-3,5-dimethylbenzonitrile: A Comprehensive Technical Guide
Chemical and Physical Properties of 4-(Chloromethyl)-3,5-dimethylbenzonitrile: A Comprehensive Technical Guide
Executive Summary
In the landscape of modern drug development and complex organic synthesis, highly functionalized benzylic halides serve as critical electrophilic building blocks. 4-(Chloromethyl)-3,5-dimethylbenzonitrile (CAS: 2138155-71-0) is a specialized intermediate that presents a unique reactivity profile governed by competing steric and electronic effects. This whitepaper provides an in-depth analysis of its physical properties, mechanistic behavior, and field-proven synthetic protocols, designed specifically for application scientists and medicinal chemists requiring high-fidelity structural integration.
Molecular Identity & Quantitative Properties
Understanding the baseline physical and chemical parameters of 4-(chloromethyl)-3,5-dimethylbenzonitrile is essential for predicting its behavior in various solvent systems and reaction conditions. While empirical thermodynamic data for heavily substituted derivatives is often proprietary, baseline extrapolations from the well-documented unsubstituted analog, 4-(chloromethyl)benzonitrile (CAS 874-86-2) , provide a highly reliable predictive framework.
Table 1: Core Chemical and Physical Properties
| Property | Value | Rationale / Source |
| Chemical Name | 4-(Chloromethyl)-3,5-dimethylbenzonitrile | IUPAC Nomenclature |
| CAS Number | 2138155-71-0 | Verified Registry |
| Molecular Formula | C₁₀H₁₀ClN | Exact mass: 179.05 m/z |
| Molecular Weight | 179.64 g/mol | Standard atomic weights |
| SMILES | N#Cc1cc(C)c(CCl)c(C)c1 | Structural topology |
| Appearance | White to off-white crystalline solid | Typical for substituted benzylic chlorides |
| Melting Point | 95–105 °C (Predicted) | Extrapolated from baseline (77–79 °C) |
| Boiling Point | 285–295 °C (Predicted) | Extrapolated from baseline (263 °C) |
| Solubility | Soluble in DCM, THF, DMF; Insoluble in H₂O | Lipophilic aromatic core |
Mechanistic Profiling: Steric vs. Electronic Interplay
The utility of 4-(chloromethyl)-3,5-dimethylbenzonitrile in API synthesis lies in its highly specific reactivity, which is dictated by two opposing structural features:
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Electronic Activation (The Para-Cyano Group): The nitrile group (-C≡N) is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects. This significantly lowers the LUMO energy of the benzylic carbon, increasing its electrophilicity and thermodynamically favoring nucleophilic attack.
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Steric Shielding (The Ortho-Methyl Groups): The two methyl groups at positions 3 and 5 flank the chloromethyl group. This creates a dense "steric wall" that severely restricts the Bürgi-Dunitz trajectory required for a classic SN2 backside attack.
Causality in Reaction Design: Because of this steric hindrance, reactions with bulky nucleophiles (e.g., secondary amines) often stall. To overcome this, application scientists must employ in situ Finkelstein catalysis (using Sodium Iodide). The small, highly nucleophilic iodide ion easily penetrates the steric shield, displacing the chloride to form a transient, highly reactive benzylic iodide, which is then rapidly consumed by the target nucleophile.
Mechanistic pathway of nucleophilic substitution showing steric shielding and Finkelstein catalysis.
Synthetic Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . We avoid direct radical chlorination of 3,4,5-trimethylbenzonitrile, as the presence of three methyl groups leads to poor regioselectivity and over-chlorination. Instead, we utilize the highly controlled chlorination of the corresponding benzylic alcohol.
Protocol 1: Regioselective Synthesis of the Benzylic Chloride
Objective: Convert 4-(hydroxymethyl)-3,5-dimethylbenzonitrile to 4-(chloromethyl)-3,5-dimethylbenzonitrile with >98% purity.
Step-by-Step Methodology:
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Setup: Dissolve 1.0 equivalent of 4-(hydroxymethyl)-3,5-dimethylbenzonitrile in anhydrous Dichloromethane (DCM) under an inert Argon atmosphere. Causality: Anhydrous conditions prevent the hydrolysis of the chlorinating agent.
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Reagent Addition: Cool the vessel to 0 °C. Add 1.2 equivalents of Thionyl Chloride ( SOCl2 ) dropwise. Causality: Dropwise addition controls the exothermic nature of the reaction and prevents thermal degradation of the cyano group.
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Catalysis: Add 0.05 equivalents of anhydrous Dimethylformamide (DMF). Causality: DMF reacts with SOCl2 to generate the Vilsmeier-Haack intermediate, a highly potent electrophilic chlorinating species that accelerates the conversion of sterically hindered alcohols.
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Propagation: Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 2 hours.
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Workup: Quench slowly with saturated aqueous NaHCO3 , extract the organic layer, dry over Na2SO4 , and concentrate in vacuo.
Self-Validation & Quality Control Checks:
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Visual Validation: The continuous evolution of SO2 and HCl gas (bubbling) upon the addition of SOCl2 confirms reaction initiation.
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Chromatographic Validation (IPC): TLC (20% EtOAc in Hexanes) will show the complete disappearance of the polar alcohol baseline spot and the emergence of a high- Rf , UV-active spot corresponding to the benzylic chloride.
Synthetic workflow for regioselective chlorination using SOCl2 and DMF catalysis.
Advanced Applications in Drug Development
In medicinal chemistry, halogenated analogs of this scaffold, such as 4-(bromomethyl)-3,5-dimethylbenzonitrile, are actively utilized as upstream raw materials to construct complex pharmacophores, such as 4-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}-3,5-dimethylbenzoic acid .
The chloromethyl variant (CAS 2138155-71-0) is highly prized because the chloride leaving group is more stable during long-term storage than the bromide, reducing the rate of spontaneous dimerization or hydrolysis. It is predominantly used to alkylate complex primary amines or complex heterocycles during the late-stage functionalization of API candidates.
Protocol 2: Application via SN2 Alkylation
Objective: Alkylate a primary amine using 4-(chloromethyl)-3,5-dimethylbenzonitrile.
Step-by-Step Methodology:
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Setup: Combine the benzylic chloride (1.0 eq) and the target primary amine (1.1 eq) in anhydrous DMF.
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Activation: Add K2CO3 (2.0 eq) as a non-nucleophilic base and Sodium Iodide (0.1 eq) as a Finkelstein catalyst.
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Execution: Heat the mixture to 60 °C for 12 hours.
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Self-Validation Check: The visible precipitation of inorganic salts (KCl/NaCl) in the DMF solution serves as a real-time indicator that the chloride/iodide displacement is actively occurring. LC-MS monitoring should confirm the mass shift corresponding to the loss of the halogen and the addition of the amine fragment.
4-(Chloromethyl)-3,5-dimethylbenzonitrile + Piperidine
4-((Piperidin-1-yl)methyl)-3,5-dimethylbenzonitrile
4-(Chloromethyl)-3,5-dimethylbenzonitrile + Phenol
4-((Phenoxy)methyl)-3,5-dimethylbenzonitrile
4-(Chloromethyl)-3,5-dimethylbenzonitrile
(3,5-Dimethyl-4-cyanophenyl)acetonitrile